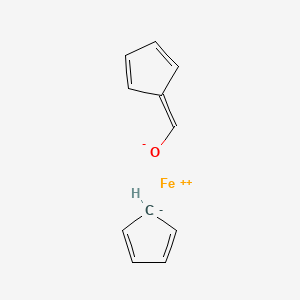

Ferrocenecarboxaldehyde

説明

Historical Context and Evolution of Ferrocene (B1249389) Chemistry

The story of Ferrocenecarboxaldehyde is intrinsically linked to the discovery of its parent compound, ferrocene. The serendipitous discovery of ferrocene in 1951 by two independent research groups, Kealy and Pauson, and Miller et al., marked a pivotal moment in chemistry. wiley-vch.denumberanalytics.com Kealy and Pauson were attempting to synthesize fulvalene (B1251668) from cyclopentadienyl (B1206354) magnesium bromide and iron(III) chloride but instead isolated a remarkably stable, orange crystalline compound. numberanalytics.comnumberanalytics.comwikipedia.org

The initial proposed structure was incorrect and failed to explain the compound's unusual stability. wiley-vch.dewikipedia.org The now-famous "sandwich" structure, with an iron atom nestled between two parallel cyclopentadienyl rings, was correctly proposed in 1952 by Geoffrey Wilkinson and R.B. Woodward. wiley-vch.denumberanalytics.com This discovery of a new type of bonding, the p-bonding of a carbocyclic ring to a metal, revolutionized the understanding of chemical structures and opened the door to the vast field of organometallic chemistry. wiley-vch.dewikipedia.org The name "ferrocene" was coined to reflect its aromatic character, similar to benzene (B151609). wiley-vch.de The significance of this discovery was recognized with the 1973 Nobel Prize in Chemistry awarded to Wilkinson and Ernst Otto Fischer for their independent work on sandwich compounds. wikipedia.orgmdpi.com

The discovery of ferrocene spurred immense research interest, leading to the synthesis of a wide array of derivatives, including this compound. biomedpharmajournal.org The development of synthetic methods to functionalize the cyclopentadienyl rings allowed chemists to tailor the properties of ferrocene for various applications. biomedpharmajournal.orgacs.org

This compound as a Foundational Building Block in Organometallic Synthesis

This compound is a versatile and fundamental building block in organometallic synthesis due to the reactivity of its aldehyde group combined with the stable and electroactive ferrocene core. wikipedia.orgchemimpex.comguidechem.com It is commonly prepared via the Vilsmeier-Haack reaction, which involves the formylation of ferrocene using a mixture of dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org

The aldehyde functional group in this compound participates in a wide range of chemical reactions, making it a gateway to numerous other ferrocene derivatives. wikipedia.orgchemimpex.com These reactions include:

Condensation Reactions: It readily condenses with primary amines to form ferrocenyl imines (Schiff bases) and with compounds containing active methylene (B1212753) groups, such as ketones and nitriles. wikipedia.orgcalstate.eduresearchgate.net For instance, it undergoes Claisen-Schmidt condensation with various aliphatic ketones. calstate.edu

Wittig Reaction: It reacts with Wittig reagents to produce vinylferrocene and its derivatives. wikipedia.org

Reduction: The aldehyde group can be reduced to a hydroxyl group using hydride reducing agents, yielding hydroxymethylferrocene. wikipedia.orgscispace.com

Oxidation: The aldehyde can be oxidized to form ferrocenecarboxylic acid.

Reactions with Organometallic Reagents: It reacts with organolithium compounds to generate the corresponding ferrocenylcarbinols. scispace.com

The versatility of this compound has enabled the synthesis of complex molecules, including ferrocene-containing chalcones, pyrazolines, and polymers. biomedpharmajournal.org It is a key precursor for creating ligands for catalysis, electroactive materials, and functional polymers. chemimpex.comacs.org For example, it has been used to prepare chiral ferrocene aziridinylmethanols. scbt.comcymitquimica.com

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀FeO |

| Molar Mass | 214.045 g·mol⁻¹ wikipedia.org |

| Appearance | Orange solid wikipedia.org |

| Melting Point | 118–120 °C wikipedia.org |

| CAS Number | 12093-10-6 wikipedia.org |

Overview of Key Research Domains and Scholarly Contributions

The unique combination of a reactive aldehyde, a stable sandwich structure, and redox activity makes this compound a valuable compound in several research areas. chemimpex.commendelchemicals.com

Materials Science: this compound is a crucial component in the development of advanced materials. chemimpex.com Its derivatives are used to create conductive polymers, nanocomposites, and materials with nonlinear optical (NLO) properties. chemimpex.comosti.govresearchgate.net The incorporation of the ferrocenyl moiety can enhance the electrical and optical properties of materials. chemimpex.com For example, thin films of this compound have been studied for their second-harmonic generation capabilities, which are important for NLO applications. osti.govresearchgate.net It has also been used in the synthesis of ferrocene-containing polymers for potential use in redox flow batteries and as sensors. mdpi.com Researchers have also explored its use in creating modified surfaces, for instance, by attaching it to silicon wafers to study electron transfer processes. acs.org

Catalysis: this compound serves as a precursor for synthesizing ligands used in catalysis. chemimpex.comnumberanalytics.com The resulting ferrocenyl ligands can be used in various catalytic processes, including cross-coupling reactions, to improve reaction rates and selectivity. numberanalytics.comacs.orgsigmaaldrich.com The stability and electronic properties of the ferrocene unit make these ligands robust and efficient. sigmaaldrich.com

Medicinal Chemistry and Bioorganometallic Chemistry: There is growing interest in the potential biological applications of ferrocene derivatives. chemimpex.combiomedpharmajournal.org this compound is used as a starting material to synthesize novel compounds for drug development. biomedpharmajournal.org The ferrocene core can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. biomedpharmajournal.org Research has explored the synthesis of ferrocene-containing compounds with potential anticancer activity. biomedpharmajournal.org

Sensors and Electrochemistry: The reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple makes this compound and its derivatives excellent candidates for electrochemical sensors. mdpi.com They are used to create modified electrodes for the detection of various analytes. For instance, a nanosensor for the determination of penicillamine (B1679230) was developed by immobilizing this compound on a modified silica-alumina support. iaea.org

Table 2: Selected Research Applications of this compound

| Research Domain | Application | Key Findings |

|---|---|---|

| Materials Science | Nonlinear Optics (NLO) | Ferrocenyl Schiff bases and thin films derived from this compound exhibit third-order NLO properties. osti.govresearchgate.net |

| Materials Science | Modified Surfaces | Monolayers of this compound can be covalently attached to silicon surfaces for studying redox behavior. acs.org |

| Catalysis | Ligand Synthesis | Used as a precursor for phosphinoferrocene (B6310582) carboxamide ligands in palladium-catalyzed cross-coupling reactions. acs.org |

| Electrochemistry | Nanosensors | Immobilized on nanoscale supports to create electrochemical sensors for detecting analytes like penicillamine. iaea.org |

| Organic Synthesis | Heterocycle Synthesis | Reacts with active methylene compounds to produce a variety of ferrocenyl-substituted heterocyclic compounds. researchgate.net |

Structure

2D Structure

特性

CAS番号 |

12093-10-6 |

|---|---|

分子式 |

C11H10FeO |

分子量 |

214.04 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |

InChI |

InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;/q2*-1;+2 |

InChIキー |

MQHZGUNMWQBVDK-UHFFFAOYSA-N |

正規SMILES |

[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] |

物理的記述 |

Red-brown solid; [Acros Organics MSDS] |

製品の起源 |

United States |

Synthetic Methodologies for Ferrocenecarboxaldehyde

Vilsmeier-Haack Formylation: Mechanism and Optimization

The most common and industrially significant method for synthesizing ferrocenecarboxaldehyde is the Vilsmeier-Haack reaction. wikipedia.orgresearchgate.net This reaction introduces a formyl group onto an electron-rich aromatic ring, and ferrocene (B1249389), with its high electron density, is an excellent substrate. wikipedia.orgorganic-chemistry.org

Mechanism: The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. jk-sci.comyoutube.com

Formation of the Vilsmeier Reagent: The reaction begins with the formation of the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent. This is generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most often phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.com

Electrophilic Aromatic Substitution: Ferrocene, being more reactive than benzene (B151609), acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. wikipedia.org This forms an intermediate which, after losing a proton to restore aromaticity to the cyclopentadienyl (B1206354) (Cp) ring, yields an iminium salt. This salt is then hydrolyzed during aqueous workup to produce the final product, this compound. jk-sci.comyoutube.com

A key feature of ferrocene's reactivity is that electrophiles can initially attack the central iron atom before rearranging to the cyclopentadienyl ring. wikipedia.org

Optimization: Optimization of the Vilsmeier-Haack reaction for this compound synthesis focuses on maximizing the yield of the monoformylated product while minimizing side reactions and the formation of diformylated byproducts. Key parameters for optimization include reagent stoichiometry, reaction temperature, and time.

A patented "one-pot" procedure highlights an optimized approach. This method avoids the use of a separate solvent and employs specific molar ratios of the reactants to achieve high yields. google.com The reaction conditions are generally mild, which contributes to the efficiency of the synthesis. google.com

Below is a table summarizing typical reaction conditions for the Vilsmeier-Haack formylation of ferrocene.

| Parameter | Condition | Rationale | Reference |

| Formylating Agent | DMF / POCl₃ | Standard, effective, and widely available reagents for generating the Vilsmeier reagent. | wikipedia.org |

| Reactant Ratio (Fc:DMF) | 1 : 7–11 | An excess of DMF is used, serving as both reagent and solvent. | google.com |

| Reagent Ratio (DMF:POCl₃) | 1 : 1 | Stoichiometric ratio for the formation of the Vilsmeier reagent. | google.com |

| Temperature | 20–60°C | Mild conditions that are sufficient for the reaction to proceed efficiently without promoting side products. | google.com |

| Reaction Time | 1–2.5 hours | Relatively short reaction time, making the process efficient. | google.com |

| Workup | Aqueous hydrolysis, neutralization (NaOH or KOH), extraction | Standard procedure to hydrolyze the iminium intermediate and isolate the aldehyde product. | google.com |

Another method involves using triethyl orthoformate in the presence of aluminum chloride, which also provides the aldehyde in good yield, though this approach is more common for highly activated substrates. researchgate.nettandfonline.com

Contemporary Approaches to this compound Synthesis

Modern synthetic chemistry seeks to enhance efficiency, control, and complexity. In the context of this compound, contemporary methods focus on streamlined one-pot reactions, the synthesis of chiral derivatives, and precise control over the degree of formylation.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. While the optimized Vilsmeier-Haack reaction can be considered a one-pot process google.com, other advanced strategies start from this compound to create more complex molecules in a single procedural step. For example, the aza-Morita-Baylis-Hillman (aza-MBH) reaction of this compound with various activated alkenes and amines allows for the one-pot synthesis of highly functionalized ferrocene derivatives, such as piperidines and β-amino acid residues. nih.govacs.org These methods showcase the utility of this compound as a building block in complex, multi-component reactions. nih.govacs.org

While this compound itself is achiral, the synthesis of substituted, planar chiral ferrocene aldehydes is a significant area of research, as these compounds are valuable precursors for chiral ligands in asymmetric catalysis. bohrium.com The primary strategy for achieving stereochemical control involves a diastereoselective ortho-lithiation of a chiral ferrocene precursor.

In a representative method developed by Kagan and coworkers, this compound is first converted into a chiral acetal (B89532) using a chiral auxiliary like (S)-(-)-1,2,4-butanetriol. mdpi.comresearchgate.net The hydroxyl group of the acetal is then methylated. The crucial step is the deprotonation at the ortho-position (the 2-position of the Cp ring) using a strong base like tert-butyllithium (B1211817) (t-BuLi). This lithiation is highly diastereoselective, directed by the chiral acetal group. The resulting lithiated intermediate can then be trapped with an electrophile. To synthesize a 1,2-disubstituted aldehyde, one would start with a different chiral precursor, perform the directed ortho-lithiation, and then quench with DMF to introduce the formyl group, yielding an enantiomerically enriched planar chiral this compound. researchgate.netacs.org This methodology provides access to a range of 2-substituted ferrocenecarboxaldehydes with high enantiomeric excess. acs.org

Another aspect of stereochemical control involves reactions of this compound. For instance, the asymmetric alkylation of the aldehyde group with dialkylzinc reagents in the presence of a chiral catalyst produces chiral 1-ferrocenylalkanols with high enantioselectivity (>96% ee). wikipedia.orgcapes.gov.br

Controlling the number of formyl groups introduced onto the ferrocene scaffold is critical for synthesizing specific target molecules.

Monoformylation: In the Vilsmeier-Haack reaction, monoformylation is strongly favored. wikipedia.org The introduction of the first electron-withdrawing formyl group deactivates the ferrocene nucleus, making a second electrophilic attack significantly less favorable. researchgate.net This inherent selectivity makes the synthesis of this compound relatively straightforward.

Diformylation and Polyformylation: Achieving diformylation via the Vilsmeier-Haack reaction is difficult. wikipedia.org To synthesize 1,1'-diformylferrocene or more highly formylated derivatives, precursor-driven routes based on directed ortho-metalation are employed. A powerful strategy involves using 1,1'-di(1,3-dioxan-2-yl)ferrocene as a precursor. tu-chemnitz.de The acetal groups act as protected aldehydes. Selective mono- or di-ortho-lithiation of this precursor, followed by quenching with DMF and subsequent deprotection of the acetals, can yield tri- and even tetra-formylferrocenes. tu-chemnitz.de This demonstrates how precursor design allows for precise control over the degree of substitution, overcoming the electronic deactivation that limits sequential electrophilic substitution.

The following table contrasts the methods for achieving different levels of formylation.

| Desired Product | Synthetic Method | Key Principle | Reference |

| Monoformylferrocene | Vilsmeier-Haack Reaction | Electronic deactivation after the first substitution favors the mono-product. | wikipedia.org |

| Diformylferrocene | Lithiation of Ferrocene + DMF | Using 1,1'-dilithioferrocene as a precursor allows for substitution on both rings. | wikipedia.org |

| Polyformylferrocenes | Directed Lithiation of Protected Precursors | Ortho-directing groups (e.g., acetals) guide lithiation to specific positions, enabling controlled polysubstitution. | tu-chemnitz.de |

Precursor-Driven Synthetic Routes for this compound Production

Precursor-driven routes offer an alternative to direct formylation of ferrocene, often providing access to derivatives that are difficult to obtain otherwise. These methods start with an already functionalized ferrocene.

One notable example starts with acetylferrocene (B1663952) . Acetylferrocene can be condensed with phenylhydrazine (B124118) to form a hydrazone. Subsequent treatment of this hydrazone under Vilsmeier-Haack conditions (POCl₃/DMF) does not formylate the ferrocene ring but instead leads to an intramolecular cyclization to produce 1H-3-ferrocenyl-1-phenylpyrazole-4-carboxaldehyde. nih.gov This transforms the acetyl group of the precursor into a formyl group on a newly formed heterocyclic ring attached to the ferrocene core.

The most versatile precursor-based routes involve the use of lithiated ferrocenes . Ferrocene can be readily metallated with organolithium reagents like butyllithium (B86547) to give monolithioferrocene or, with an excess, 1,1'-dilithioferrocene. wikipedia.org These lithiated species are powerful nucleophiles that can react with a formylating agent like DMF to introduce one or two aldehyde groups, respectively.

Furthermore, complex, substituted ferrocene aldehydes are almost exclusively prepared via precursor routes. The asymmetric synthesis of planar chiral aldehydes from chiral acetal precursors, as described in section 2.2.2, is a prime example of a sophisticated, precursor-driven strategy. mdpi.comencyclopedia.pub This approach allows for the precise placement of the formyl group relative to other substituents, a level of control unattainable through direct formylation of a substituted ferrocene.

Reactivity and Mechanistic Studies of Ferrocenecarboxaldehyde

Nucleophilic Addition Reactions and Electrophilic Characteristics of the Aldehyde Moiety

The aldehyde group in ferrocenecarboxaldehyde imparts a significant electrophilic character to the molecule, making it susceptible to nucleophilic attack. cymitquimica.com This reactivity is fundamental to many of its synthetic applications. The carbon atom of the carbonyl group is electron-deficient and readily reacts with a variety of nucleophiles. researchgate.net

The electrophilicity of the aldehyde is influenced by the electron-donating nature of the ferrocenyl group. This is evident in its infrared spectrum, where the C=O stretching frequency is observed at a lower wavenumber (around 1670 cm⁻¹) compared to benzaldehyde (B42025) (1704 cm⁻¹), indicating a degree of electronic communication between the ferrocene (B1249389) unit and the formyl group. wikipedia.org Despite this, the aldehyde behaves in a manner typical of other aldehydes in nucleophilic addition reactions. wikipedia.orgresearchgate.net For instance, it readily undergoes addition reactions with organolithium compounds and Grignard reagents to form secondary alcohols. capes.gov.bringentaconnect.com The stereochemical outcome of these additions can often be controlled by using chiral auxiliaries, leading to the synthesis of enantiomerically enriched ferrocenyl alcohols.

Condensation Chemistry of this compound

Condensation reactions represent a major facet of this compound's chemistry, providing access to a wide array of complex molecular architectures with applications in materials science and medicinal chemistry. smolecule.com

Formation of Schiff Bases and Imines: Synthetic Utility and Structural Elucidation

This compound readily condenses with primary amines to form Schiff bases, also known as imines. wikipedia.orgsmolecule.com This reaction is a cornerstone of its synthetic utility, as the resulting imines are valuable intermediates for the synthesis of more complex molecules. wikipedia.orgjyu.fi The formation of the azomethine (C=N) bond is typically achieved by refluxing the aldehyde with the amine in a suitable solvent, sometimes with the aid of a catalyst. rsc.orgjyu.fi

These ferrocenyl Schiff bases have been extensively studied for their interesting electrochemical properties and their potential as ligands in coordination chemistry. nih.govtandfonline.com The structures of these compounds are routinely confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR. jyu.firesearchgate.net In some cases, single-crystal X-ray diffraction has been employed for unambiguous structural determination, revealing details about bond lengths, angles, and molecular conformation. jyu.firesearchgate.net For example, a study on the reaction of this compound with 2-(aminomethyl)pyridine showed that the resulting imine double bond migrates to be in conjugation with the pyridine (B92270) ring. researchgate.net

A variety of amines have been successfully condensed with this compound, leading to a diverse library of Schiff bases.

| Amine Reactant | Resulting Schiff Base/Imine |

| Primary Amines (general) | Ferrocenyl Imines |

| 4-aminoantipyrine | Ferrocene-based Schiff base |

| 2-(aminomethyl)pyridine | Pyridine imine product |

| 1-naphthylamine | 1-naphthyliminoferrocene |

| (S)-2-methoxy-1-phenylethylamine | Chiral imine |

| 4-nitrobenzaldehyde and succinic acid dihydrazide | N'1-((E)-4-(Nitro)benzylidene)-N'4-((E)-2-(ferrocenylidene)succinohydrazide |

Aldol (B89426) Condensation Reactions with Carbonyl Compounds

This compound undergoes base-catalyzed aldol condensation reactions, specifically the Claisen-Schmidt condensation, with various ketones and other carbonyl compounds containing α-hydrogens. tandfonline.com These reactions lead to the formation of α,β-unsaturated ketones, commonly known as ferrocenyl chalcones. nih.govnih.gov The synthesis of these chalcones is of significant interest due to their potential biological activities. nih.govfrontiersin.org

The reaction conditions for aldol condensations can be varied, with some syntheses being carried out under solvent-free conditions or using microwave irradiation to enhance reaction rates and yields. tandfonline.comnih.govfrontiersin.org For instance, the condensation of this compound with various acetophenones has been achieved using both conventional heating and microwave-assisted methods, with the latter often providing higher yields in shorter reaction times. tandfonline.com

A range of carbonyl compounds have been utilized in aldol condensations with this compound.

| Carbonyl Compound | Product Type |

| Acetylferrocene (B1663952) | Ferrocenyl Chalcones |

| Various Benzaldehydes | Ferrocenyl Chalcones |

"Various Acetophenones" | Ferrocenyl Chalcones | | 2-acetylfuran (B1664036) | (E)-3-ferrocenyl-1-(2-furyl)prop-2-en-1-one |

Reactions with Active Methylene (B1212753) Compounds

This compound reacts with a variety of active methylene compounds in what are known as Knoevenagel condensation reactions. researchgate.netresearchgate.net These reactions are typically catalyzed by a base and involve the condensation of the aldehyde with a compound possessing a methylene group flanked by two electron-withdrawing groups. researchgate.net This methodology provides a route to ferrocenylmethylene derivatives. researchgate.net

A diverse set of active methylene compounds have been successfully reacted with this compound, often in aqueous media or under solvent-free conditions, highlighting the "green chemistry" aspects of these transformations. researchgate.netresearchgate.net The products are often easily isolated due to their insolubility in the reaction medium. researchgate.net

| Active Methylene Compound | Product |

| Barbituric acid | Ferrocenylmethylene barbituric acid |

| Thiobarbituric acid | Ferrocenylmethylene thiobarbituric acid |

| 2,2-dimethyl-1,3-dioxane-4,6-dione | Ferrocenylmethylene-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 3-methyl-1-phenyl-2-pyrazoline-5-one | Ferrocenylmethylene-3-methyl-1-phenyl-2-pyrazoline-5-one |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-ferrocenylacrylate |

| 2,4-pentanedione | 3-(ferrocenylmethylene)pentane-2,4-dione |

| Cyclohexanone | 2-(ferrocenylmethylene)cyclohexanone |

| Cyclopentanone | 2-(ferrocenylmethylene)cyclopentanone |

Reduction Pathways and Product Characterization

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, ferrocenylmethanol. wikipedia.org This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. wikipedia.org The resulting ferrocenylmethanol is a valuable synthetic intermediate itself, serving as a precursor for the synthesis of other ferrocene derivatives. dntb.gov.uajournal-vniispk.ru

The characterization of ferrocenylmethanol and its derivatives is routinely performed using standard spectroscopic techniques. researchgate.netoup.com For example, the successful reduction of the aldehyde is confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the hydroxymethyl protons in the ¹H NMR spectrum. The electrochemical properties of these reduction products are also of interest and have been investigated using techniques like cyclic voltammetry. oup.com

Wittig and Aza-Wittig Reaction Transformations

This compound is a versatile substrate for the Wittig reaction, which allows for the conversion of the aldehyde into an alkene. wikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), leading to the formation of vinylferrocene and its derivatives. wikipedia.org Solvent-free Wittig reactions of this compound have been reported, offering an efficient and environmentally friendly method for the synthesis of ferrocenylethene derivatives with high yields. scientific.net

The aza-Wittig reaction, which is analogous to the Wittig reaction, utilizes an iminophosphorane instead of a phosphorus ylide to convert carbonyl compounds into imines. wikipedia.org this compound has been employed in aza-Wittig reactions to synthesize a variety of nitrogen-containing ferrocene derivatives. figshare.comresearchgate.net For instance, the reaction of [(β-ferrocenylvinyl)imino]phosphorane, which can be prepared from this compound, with isocyanates provides a pathway to β-ferrocenylvinyl heterocumulenes and ferrocene-containing imidazole (B134444) rings. figshare.comacs.org These reactions showcase the utility of the aza-Wittig methodology in constructing complex, nitrogen-rich ferrocene systems. researchgate.net

Thermal Decomposition Processes and Kinetic Analysis

The thermal decomposition of this compound has been a subject of detailed kinetic analysis, particularly as a precursor for the synthesis of iron oxide nanoparticles. Studies employing non-isothermal thermogravimetry (TG) in an oxidative atmosphere have revealed that the decomposition process is complex and occurs in multiple, overlapping steps. researchgate.netresearchgate.netrsc.org

To elucidate the kinetics of this multi-step process, a peak deconvolution method using the Fraser-Suzuki fit function is applied to the thermogravimetry profiles. This approach successfully resolves the complex decomposition into distinct reaction steps. researchgate.netdntb.gov.ua For instance, the thermal decomposition of this compound in an oxygen atmosphere to produce hematite (B75146) (α-Fe₂O₃) nanoparticles has been shown to proceed through six individual steps. researchgate.netrsc.org The use of a co-precursor, such as oxalic acid dihydrate, can significantly influence the thermal decomposition process, facilitating the formation of nanomaterials at lower temperatures. researchgate.netrsc.org

Model-free (integral isoconversional) methods are instrumental in analyzing the thermogravimetric data to determine the kinetic parameters for each step. researchgate.netdntb.gov.ua These analyses show that the activation energy (Eα) of decomposition is dependent on the conversion (α), indicating a complex mechanism. researchgate.net The most probable reaction mechanism function, g(α), for each stage of the thermal reaction can be identified using the master plot method, revealing that different reaction mechanisms are involved at different stages of the decomposition. researchgate.netrsc.org The validity of the kinetic models is confirmed by reconstructing the conversion curves from the calculated kinetic parameters, which show a strong agreement with the experimental data. researchgate.netrsc.org

The kinetic data derived from these studies are crucial for understanding and controlling the solid-state synthesis of iron-based nanomaterials from this compound. researchgate.net

Table 1: Average Activation Energies for Major Steps in the Thermal Decomposition of this compound

| Decomposition Step | Average Activation Energy (Eα) (kJ mol⁻¹) |

| Step 1 | 49.87 |

| Step 2 | 106.28 |

| Step 3 | 183.35 |

| Data sourced from a study on the thermal decomposition in an oxidative atmosphere. researchgate.net |

Regioselective Ortho-Lithiation and Directed Metalation Studies

Regioselective functionalization of the ferrocene scaffold, particularly at the ortho position, is a powerful strategy for synthesizing complex and planar chiral ferrocene derivatives. However, direct ortho-lithiation of this compound is challenging. To overcome this, methods involving directing groups and temporary protection of the aldehyde functionality have been developed.

One effective one-pot procedure achieves selective functionalization at the 1′ position (the unsubstituted cyclopentadienyl (B1206354) ring) of this compound. This method utilizes lithium N-methylpiperazide, which serves as both a temporary protecting group for the aldehyde and a directing group for lithiation on the opposite ring, achieving good yields (up to 70%) and high regioselectivity (>90/10). capes.gov.br

For functionalization adjacent to the aldehyde (the ortho position), strategies often involve converting the aldehyde into a different directing group. The diastereoselective ortho-lithiation of Kagan's chiral acetal (B89532), derived from this compound, is a key method for generating planar-chiral 2-substituted ferrocenecarboxaldehydes with high enantiomeric excess after the chiral auxiliary is removed. researchgate.net Similarly, the direct ortho-lithiation of free ferrocenyl-alcohols, which can be derived from the aldehyde, provides a route to 1,2-disubstituted ferrocene derivatives. rsc.org

The principle of directed ortho-metalation involves the coordination of an organolithium reagent to a heteroatom-containing directing metalating group (DMG), which then directs deprotonation at the adjacent ortho position. arkat-usa.org This general strategy has been widely applied in aromatic chemistry and adapted for ferrocenes, enabling the regioselective synthesis of substituted derivatives that would be difficult to access otherwise. arkat-usa.orgnih.gov

C-H Activation in this compound Chemistry

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of ubiquitous C-H bonds, offering an alternative to classical methods like ortho-lithiation. nih.gov However, applying this strategy to this compound presents significant challenges. The aldehyde group is a weak coordinating group and is prone to competitive aldehydic C-H bond activation (decarbonylation). nih.govacs.org

This method provides general access to valuable 1,2-disubstituted planar chiral ferrocenes. nih.govacs.org The broader context of C-H activation in ferrocene chemistry includes palladium-catalyzed reactions, which have been used to synthesize various ferrocene derivatives, demonstrating the versatility of this approach for creating complex molecular architectures. mdpi.comrsc.org

Metal Complexation and Ligand Binding Modes of this compound Derivatives

This compound is a versatile building block for the synthesis of sophisticated ligands designed for metal complexation. smolecule.com The aldehyde functionality allows for straightforward condensation reactions, most commonly with amines to form Schiff base ligands. scielo.org.mxresearchgate.net These ferrocenyl Schiff base derivatives can act as multidentate ligands, coordinating to a wide range of metal ions.

Derivatives of this compound have been synthesized to create ligands that bind with metals such as La(III), Er(III), Yb(III), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comscielo.org.mxscilit.com Spectroscopic and analytical techniques are used to characterize the resulting metal complexes. For example, in certain lanthanide complexes, the ligand derived from this compound binds in a mono-negative tridentate fashion, involving the carboxylic oxygen, imidazole nitrogen, and azomethine nitrogen atoms. mdpi.com The coordination environment is often completed by solvent molecules like water, leading to geometries such as octahedral. mdpi.com

The ferrocene unit within these ligands imparts redox activity to the resulting metal complexes. The coordination of a metal ion to the ligand often influences the electrochemical properties of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple, which can be studied using techniques like cyclic voltammetry. scielo.org.mx This property is exploited in the design of electrochemical sensors.

Beyond simple Schiff bases, this compound is used to construct more elaborate architectures, such as ferrocene-appended porphyrins. researchgate.net These macrocyclic ligands can chelate metals like zinc within the porphyrin core, creating complex systems where the electronic properties of the ferrocene units can interact with the porphyrin and the central metal ion. researchgate.net The design of multi-ferrocene ligands is an active area of research, yielding materials with unique coordination chemistry and potential applications in catalysis and molecular electronics. acs.org

Table 2: Examples of Ligand Derivatives from this compound and Coordinated Metals

| Ligand Type | Derivative Example | Coordinated Metal Ions |

| Schiff Base | Product of condensation with 2-amino-benzoic acid derivatives | Cu(II) |

| Schiff Base | Product of condensation with succinic acid dihydrazide and other aldehydes | Cu(II), Hg(II), Pb(II), Mn(II), Ni(II), Cd(II) |

| Imidazole Derivative | Ligand incorporating imidazole and azomethine groups | La(III), Er(III), Yb(III) |

| Porphyrin | meso-Tetraferrocenylporphyrin | Zn(II) |

| Data compiled from multiple research sources. mdpi.comscielo.org.mxscilit.comresearchgate.net |

Advanced Synthesis and Characterization of Ferrocenecarboxaldehyde Derivatives

Diverse Derivative Classes Derived from Ferrocenecarboxaldehyde

This compound serves as a versatile and crucial starting material for the synthesis of a wide array of ferrocene (B1249389) derivatives. Its formyl group is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility has led to the development of numerous classes of derivatives, each with unique structural features and properties. The following sections detail the synthesis and characterization of these distinct derivative classes, including nitrogen-containing compounds, unsaturated analogues, chiral alcohols, chalcones, heterocyclic systems, and multi-ferrocenyl structures.

Imines, Oximes, and Related Nitrogen-Containing Compounds

The reactivity of the aldehyde group in this compound makes it an excellent precursor for various nitrogen-containing derivatives. The condensation reaction with primary amines is a straightforward method to produce ferrocenyl imines, also known as Schiff bases. wikipedia.org These reactions are often catalyzed by a drop of pyrrolidine (B122466) and can be carried out in solvents like dichloromethane (B109758) under an inert atmosphere. rsc.org An even more efficient and environmentally friendly approach involves the solvent-free synthesis of ferrocenylimines by grinding this compound with a substituted aromatic amine, which provides excellent yields at room temperature. core.ac.uk

These imines are not just synthetic targets but also valuable intermediates. For instance, an imine generated in situ from this compound and benzyl (B1604629) amine can act as a directing group in rhodium(I)-catalyzed C–H arylation, leading to the formation of 1,2-disubstituted ferrocenes. nih.gov Furthermore, ferrocenyl imines can be readily reduced to their corresponding amines using reducing agents like sodium borohydride (B1222165). researchgate.net

Another important class of nitrogen-containing derivatives is oximes, which can be prepared from this compound. For example, 1,1′-diformylferrocene can be converted into its corresponding oxime, which can then be reduced with lithium aluminum hydride to yield 1,1′-di(aminomethyl)ferrocene. researchgate.net

The synthesis of bis-ferrocenyl systems can be achieved by reacting this compound with diamines, resulting in the formation of bis-ferrocenylimines. core.ac.uk

Table 1: Synthesis and Characterization of Ferrocenyl Imines

| Compound Name | Reactants | Method | Yield | Characterization Highlights | Reference |

|---|---|---|---|---|---|

| 1-Naphthyliminoferrocene | This compound, 1-Naphthylamine | Solution-phase, CH₂Cl₂, Pyrrolidine catalyst | N/A | Fully characterized by elemental analysis, MALDI-TOF, FT-IR, ¹H & ¹³C NMR, 2D NMR, and single-crystal X-ray diffraction. | rsc.org |

| 2-Methyl-1-naphthyliminoferrocene | This compound, 2-Methyl-1-naphthylamine | Solution-phase, CH₂Cl₂, Pyrrolidine catalyst | N/A | Fully characterized by elemental analysis, MALDI-TOF, FT-IR, ¹H & ¹³C NMR, 2D NMR, and single-crystal X-ray diffraction. | rsc.org |

Vinylferrocene and Unsaturated Analogues

This compound is a key precursor for the synthesis of vinylferrocene, an important monomer for producing polyferrocenes. wikipedia.org A common and effective method for this transformation is the Wittig reaction. wikipedia.orgwikipedia.org This reaction involves treating this compound with a phosphorus ylide, such as the one generated from methyltriphenylphosphonium (B96628) bromide, to convert the carbonyl group into a carbon-carbon double bond. thieme-connect.de This methylenation of the aldehyde provides a direct route to vinylferrocene. thieme-connect.de

While other methods exist for synthesizing vinylferrocene, such as the dehydration of α-hydroxyethylferrocene (which is itself derived from acetylferrocene), the Wittig reaction offers a direct conversion from the readily available this compound. wikipedia.orgthieme-connect.de The product, vinylferrocene, is an orange, air-stable oily solid that is soluble in nonpolar organic solvents. wikipedia.org

Table 2: Properties of Vinylferrocene

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₂Fe | wikipedia.org |

| Molar Mass | 212.073 g·mol⁻¹ | wikipedia.org |

| Appearance | Orange solid | wikipedia.org |

| Melting Point | 50–52 °C | wikipedia.org |

Chiral Alcohol and Dioxane Derivatives

The reduction of the formyl group in this compound provides access to important alcohol derivatives. Simple reduction using hydride agents like sodium borohydride (NaBH₄) in methanol (B129727) converts this compound to ferrocenemethanol (B74494) (hydroxymethyl ferrocene). wikipedia.orgdtu.dk

More sophisticated transformations can lead to the synthesis of chiral derivatives. For example, asymmetric alkylation of this compound can yield chiral α-hydroxyethylferrocene. wikipedia.org The development of methods to access planar chiral ferrocene derivatives is of significant interest. nih.gov While many routes start from other ferrocene derivatives, the functionalization of this compound is a key strategy. For instance, 2-(N,N-dimethylaminomethyl)this compound serves as a precursor for further enantioselective synthesis. nih.gov

This compound can also react with 1,3-diols to form dioxane derivatives. These derivatives are particularly useful as they can undergo ortho-lithiation, providing a pathway to further functionalized ferrocene compounds. wikipedia.org

Table 3: Synthesis of Alcohol Derivatives from this compound

| Product | Reactants | Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Ferrocenemethanol | This compound | NaBH₄ | Simple reduction to primary alcohol | dtu.dk |

| Chiral α-hydroxyethylferrocene | This compound | Asymmetric alkylating agents | Introduction of a chiral center | wikipedia.org |

Ferrocenyl Chalcones and Flavones

Ferrocenyl chalcones are α,β-unsaturated ketone systems that incorporate a ferrocene moiety. nih.govnih.gov They are typically synthesized via a Claisen-Schmidt condensation reaction. nih.gov One synthetic route involves the reaction of acetylferrocene (B1663952) with various aldehydes. frontiersin.orgscispace.com A complementary and highly relevant route starts from this compound, which is condensed with a suitable heterocyclic acetophenone. nih.govacs.org

These reactions can be performed under various conditions. Greener approaches, such as solvent-free grinding or microwave-assisted methods, have been successfully developed, often leading to high yields. frontiersin.orgscispace.com In other cases, a solvent such as methanol may be used, with the reaction proceeding at room temperature or under reflux. nih.gov The choice of conditions can depend on the specific substrates used. For example, the synthesis of certain o-methoxylated ferrocenyl chalcones was achieved using t-BuOK in methanol, where an in-situ nucleophilic substitution of an o-chloro substituent occurred. acs.org

The resulting ferrocenyl chalcones are often colored solids, and their characterization is thoroughly established using techniques like IR and NMR spectroscopy. frontiersin.org

Table 4: Examples of Synthesized Ferrocenyl Chalcones from this compound Precursors

| Compound Name | Synthesis Method | Yield | Melting Point (°C) | ¹H-NMR Data (δ, ppm) | Reference |

|---|---|---|---|---|---|

| (2E)-1-Ferrocenyl-3-(4-bromophenyl)prop-2-en-1-one | Microwave assisted, from acetylferrocene | 87% | 160–162 | 4.22 (5H, s), 4.64 (2H, s), 4.93 (2H, s), 7.28 (1H, d), 7.61 (2H, d), 7.63 (1H, d), 7.68 (2H, d) | frontiersin.org |

| (2E)-1-Ferrocenyl-3-(2-bromophenyl)prop-2-en-1-one | Microwave assisted, from acetylferrocene | 83% | 120–122 | 4.24 (5H, s), 4.66 (2H, s), 4.94 (2H, s), 7.24 (1H, d), 7.31 (1H, t), 7.44 (1H, t), 7.69 (1H, d), 7.96 (1H, d), 7.97 (1H, d) | frontiersin.org |

| 1-Ferrocenyl-3-(4-fluorophenyl)-2-propen-1-one | Grinding, from acetylferrocene | 86.2% | N/A | 7.78 (1H, d), 7.66 (2H, dd), 7.14 (2H, t), 7.07 (1H, d), 4.93 (2H, m), 4.63 (2H, m), 4.24 (5H, s) | scispace.com |

Ferrocene-Appended Heterocyclic Compounds and Pharmacophores

The integration of a ferrocene unit into heterocyclic scaffolds has become a significant area of research, driven by the potential for novel properties and applications. researchgate.net this compound is a valuable building block in this field. Multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step, are particularly powerful tools. For example, the Biginelli reaction, involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be adapted to use this compound to synthesize ferrocene-containing dihydropyrimidinones. researchgate.net

Other synthetic strategies involve the construction of ferrocene-fused nitrogen heterocycles. One approach involves a three-step sequence starting with the reduction of the aldehyde group of this compound to the corresponding alcohol, followed by a Suzuki coupling with an aminoarylboronic acid. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is another powerful method for linking ferrocene units to other molecules, enabling the synthesis of complex structures like ferrocene-branched poly-triazoles and bis-triazole ferrocene conjugates. nih.gov These methods highlight the utility of this compound and its derivatives in creating diverse heterocyclic systems. nih.govnitrkl.ac.in

Bi- and Multi-Ferrocenyl Systems

The synthesis of molecules containing two or more ferrocene units is of great interest for applications in molecular electronics and materials science, owing to the unique redox properties of the ferrocene moiety. theaic.orgnih.gov this compound is a key starting material for creating such systems.

One straightforward method to synthesize bi-ferrocenyl compounds is the reaction of this compound with diamines, which yields bis-ferrocenylimines where two ferrocene units are linked by a diimine bridge. core.ac.uk

More complex multi-ferrocenyl systems can be constructed using various coupling strategies. For instance, a diferrocenyl-based hydrazone-enone compound has been synthesized in a two-step process where this compound is reacted with a ferrocenyl hydrazone derivative in the final step. theaic.org The development of ligands containing multiple ferrocenyl units has been extensively reviewed, showcasing a wide range of synthetic approaches and molecular architectures. nih.govacs.org These systems often exhibit interesting electronic communication between the ferrocene centers, which can be studied by electrochemical methods like cyclic voltammetry. theaic.orgacs.org

Planar Chiral Ferrocene Derivative Synthesis and Stereochemical Assignment

The synthesis of planar chiral ferrocenes is a significant area of research due to their successful application as ligands and catalysts in asymmetric catalysis. snnu.edu.cn Historically, the creation of 1,2-disubstituted planar chiral ferrocenes often relied on the use of stoichiometric chiral auxiliaries to direct diastereoselective functionalization, such as ortho-lithiation. nih.govacs.org However, these methods can be limited by the need for strongly basic conditions, which are incompatible with many functional groups. nih.gov

Modern synthetic strategies have increasingly focused on transition-metal-catalyzed enantioselective C–H bond functionalization, offering a more direct and atom-economical approach. snnu.edu.cn For instance, rhodium(I)-catalyzed C–H arylation of this compound derivatives provides a versatile entry point to 1,2-disubstituted planar chiral ferrocenes. nih.govacs.org In one reported method, an imine is generated in situ from this compound and an amine, which then undergoes Rh(I)-catalyzed arylation with aryl halides in the presence of a chiral phosphoramidite (B1245037) ligand, yielding products with high enantioselectivity. nih.gov

Palladium-catalyzed reactions have also proven highly effective. snnu.edu.cnacs.org Enantioselective Pd(II)-catalyzed direct coupling of aminomethylferrocene derivatives (readily prepared from this compound) with boronic acids has been achieved using commercially available Boc-L-Val-OH as a ligand, producing planar chiral ferrocenes in good yields and with up to 99% enantiomeric excess (ee) under mild conditions. acs.org Similarly, palladium-catalyzed annulation of N,N-disubstituted aminomethylferrocene derivatives with diarylethynes, using Boc-L-Val-OH as a ligand, also yields planar chiral ferrocenes with excellent enantioselectivity. beilstein-journals.orgnih.gov

The stereochemical assignment of these newly synthesized planar chiral ferrocenes is crucial. The absolute configuration is often determined by comparison to known compounds or through single-crystal X-ray diffraction analysis. beilstein-journals.orgnih.govmdpi.com For example, the absolute configuration of products from Pd-catalyzed annulation has been assigned as Sp based on comparisons with cyclopalladated complexes described in the literature. beilstein-journals.orgnih.gov

Comprehensive Spectroscopic and Structural Elucidation

A combination of advanced spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound derivatives.

¹H NMR: The proton NMR spectrum of this compound itself displays characteristic signals. chemicalbook.comstackexchange.com A singlet for the aldehyde proton appears at approximately 10.10 ppm. rsc.org The unsubstituted cyclopentadienyl (B1206354) (Cp) ring shows a singlet for its five equivalent protons around 4.27 ppm. rsc.org The substituted Cp ring protons are diastereotopic and typically appear as two multiplets, one for the protons at the 2 and 5 positions (α to the aldehyde) and another for the protons at the 3 and 4 positions (β to the aldehyde). stackexchange.comrsc.org For example, in a methoxymethyl-substituted this compound, these protons appear as multiplets at 4.80, 4.70, and 4.58 ppm. rsc.org In some cases, due to magnetic inequivalence, the substituted ring protons can present as an AA'XX' system, though this fine structure may not always be resolved, leading to the appearance of broad singlets. stackexchange.com

¹³C NMR: In the ¹³C NMR spectrum of this compound derivatives, the carbonyl carbon of the aldehyde group is highly deshielded, appearing around 193.6 ppm. rsc.org The carbon atom of the Cp ring to which the aldehyde is attached (ipso-carbon) is also distinct, often found around 86.3 ppm. rsc.org The other carbons of the substituted Cp ring typically resonate in the range of 70-75 ppm, while the carbons of the unsubstituted Cp' ring show a single signal around 70.5 ppm. rsc.org Due to the similarity in their electronic environments, the signals for the different carbons on the substituted ring can be very close and may overlap in spectra recorded on lower-resolution instruments. stackexchange.comguidechem.com

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative this compound derivative, (±)-1-formyl-2-(methoxymethyl)ferrocene. rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CHO | 10.10 (s) | 193.6 |

| Cp-H (substituted ring) | 4.80 (m), 4.70 (m), 4.58 (m) | 74.8, 72.0, 71.1 |

| Cp-C (ipso) | - | 86.3 |

| Cp'-H (unsubstituted ring) | 4.27 (s) | 70.5 |

| -CH₂O- | 4.67 (d), 4.44 (d) | 68.7 |

| -OCH₃ | 3.41 (s) | 58.3 |

Data recorded in CDCl₃. s = singlet, d = doublet, m = multiplet.

Infrared (IR) spectroscopy is a powerful tool for identifying key functional groups in this compound and its derivatives. The most characteristic absorption is the C=O stretching vibration (νCO) of the aldehyde group. For this compound, this band appears at a relatively low frequency, around 1670 cm⁻¹, compared to benzaldehyde (B42025) (1704 cm⁻¹), indicating electronic communication between the electron-rich ferrocenyl group and the carbonyl. wikipedia.org In derivatives such as ferrocene analogs of chalcones, the ν(C=O) band frequency can be correlated with the electronic properties of other substituents in the molecule. chemicalpapers.com Other expected signals in the IR spectra of these compounds include C-H stretching vibrations of the Cp rings and aromatic moieties, as well as C=C stretching vibrations within the rings. nih.gov

The electronic properties of this compound derivatives are readily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. Ferrocene and its derivatives typically exhibit characteristic absorption bands. researchgate.netup.ac.za The spectra often show absorptions in the range of 259-300 nm and 300-440 nm. up.ac.za A lower energy band, typically around 441-466 nm, is also observed, which is characteristic of the d-d transitions of the iron center in the ferrocene core. researchgate.netup.ac.za The position and intensity of these bands can be influenced by the nature and position of substituents on the ferrocene moiety. nasa.gov For example, the synthesis of 2-substituted-3-ferrocene-acrylonitrile derivatives via Knoevenagel condensation with this compound results in compounds with distinct UV-Vis absorption spectra. researchgate.net

Some ferrocene derivatives have been designed to exhibit fluorescence, a property studied by photoluminescence (PL) spectroscopy. For instance, a fluorescent ferrociphenol derivative incorporating a coumarin (B35378) moiety has been synthesized. nih.gov The fluorescence properties of such compounds can be highly dependent on the redox state of the ferrocene unit. The Fe(II) state may partially quench fluorescence through photoinduced electron transfer (PET), while oxidation to the Fe(III) (ferrocenium) state can lead to a marked increase in fluorescence emission intensity. nih.gov This "switching" of fluorescence makes these derivatives promising for applications in cellular imaging. nih.gov

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound derivatives. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) are commonly employed. rsc.orgnih.gov ESI-MS is particularly useful for analyzing polar and non-volatile compounds, often showing peaks corresponding to the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. rsc.org HR-MS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the synthesized compounds with a high degree of confidence. rsc.orgnih.gov Fragmentation analysis can also provide valuable structural information.

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. snnu.edu.cnnih.gov For this compound derivatives, XRD confirms the characteristic "sandwich" structure of the ferrocene core. mdpi.comwikipedia.org The crystal structure of this compound itself shows that the formyl group is coplanar with the cyclopentadienyl ring to which it is attached. wikipedia.org In the synthesis of planar chiral derivatives, XRD is the ultimate tool for unambiguously assigning the absolute configuration (Rp or Sp). mdpi.com It also reveals detailed conformational information and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govnih.gov For example, the crystal structure of N-acetylferrocenecarboxamide, a derivative of this compound, shows that molecules form centrosymmetric dimers through N−H⋯O hydrogen bonds. nih.gov

Advanced Electrochemical Characterization Techniques

Advanced electrochemical techniques are crucial for elucidating the intricate redox processes and interfacial phenomena of this compound derivatives. These methods provide detailed insights into electron transfer kinetics, stability, and the mechanisms governing their electrochemical behavior, which are essential for their application in sensors, catalysts, and molecular electronics.

Cyclic voltammetry (CV) is a fundamental tool for investigating the redox properties of this compound and its derivatives. researchgate.netmdpi.comnih.gov The characteristic feature of these compounds is the reversible one-electron oxidation-reduction of the iron center, transitioning between the Fe(II) and Fe(III) states. This process is observed as a pair of well-defined anodic and cathodic peaks in the voltammogram. nih.gov The position of these peaks, summarized by the formal potential (E°'), is highly sensitive to the nature of the substituents on the cyclopentadienyl rings.

The introduction of the electron-withdrawing aldehyde group in this compound shifts the oxidation potential to a more positive value compared to unsubstituted ferrocene. This is because the aldehyde group destabilizes the resulting electron-deficient ferrocenium (B1229745) cation, making the oxidation process more difficult. Conversely, modifying the aldehyde group, for instance, through the formation of Schiff bases or other derivatives with electron-donating groups, can shift the potential to less positive values.

Studies on various ferrocene derivatives demonstrate that the redox potentials can be systematically tuned. mdpi.com For example, derivatives functionalized with electron-withdrawing aromatic substituents exhibit more positive oxidation potentials, while those with electron-donating groups show the opposite trend. mdpi.com This tunability is a key factor in designing ferrocene-based systems for specific applications, such as redox mediators in biosensors or as components in molecular switches. The reversibility of the redox process, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides information about the electron transfer kinetics. mdpi.comnih.gov For many this compound derivatives, this process is electrochemically reversible or quasi-reversible. nih.gov

Table 1: Redox Potentials of Selected Ferrocene Derivatives

| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Reference |

|---|---|---|---|

| This compound-Graphene Oxide | +0.380 V | +0.277 V | nih.gov |

| Ferrocenyl Diketones (general range) | 1.015 V - 1.100 V | --- | nih.gov |

Note: The specific potential values can vary depending on the experimental conditions such as solvent, supporting electrolyte, and scan rate.

While less commonly reported for simple this compound derivatives, Electrochemical Noise (ECN) and Galvanostatic Intermittent Titration Technique (GITT) are powerful methods for studying more complex systems where these molecules may be incorporated, such as in corrosion inhibition or battery materials.

Electrochemical Noise (ECN) measures the spontaneous, low-amplitude fluctuations in current and potential that occur during an electrochemical process. wikipedia.orgmdpi.com It is a non-perturbative technique particularly adept at detecting and analyzing localized corrosion events like pitting and crevice corrosion. wikipedia.orgmdpi.com If this compound derivatives were used as corrosion inhibitors, ECN could monitor the formation and breakdown of the protective film on a metal surface. The analysis of noise signatures, often done in the time or frequency domain, can provide insights into the type and rate of corrosion, helping to evaluate the effectiveness of the inhibitor. mdpi.comelectrochemsci.org

Galvanostatic Intermittent Titration Technique (GITT) is primarily used to determine the chemical diffusion coefficient of ions within an electrode material, a critical parameter in battery research. autolabj.comneware.netjecst.org The technique involves applying a series of constant current pulses, each followed by a relaxation period where the open-circuit potential is allowed to stabilize. autolabj.comjecst.org By analyzing the voltage response during and after the current pulse, both thermodynamic (e.g., open-circuit voltage vs. state of charge) and kinetic (e.g., diffusion coefficient) information can be extracted. neware.netjecst.org If a polymer or material derived from this compound were used as an electrode in a lithium-ion battery, GITT would be invaluable for characterizing the lithium-ion transport properties within that electrode. autolabj.commdpi.com

Thermal Analysis Methods (e.g., Thermogravimetry - TG) for Decomposition Kinetics

Thermogravimetric analysis (TGA) is a key technique for investigating the thermal stability and decomposition kinetics of this compound and its derivatives. researchgate.nettainstruments.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com

Studies on this compound show that its thermal decomposition is a complex, multi-step process. researchgate.netnih.gov In an oxygen or air atmosphere, the decomposition begins at approximately 380 K and completes around 678 K, ultimately yielding hematite (B75146) (α-Fe₂O₃) nanoparticles as the final residue. researchgate.netnih.gov The decomposition profile, as seen in the TGA curve, can be deconvoluted to reveal several overlapping reaction steps. researchgate.netnih.gov

By applying model-free isoconversional methods to TGA data obtained at multiple heating rates, it is possible to determine the activation energy (Eα) for the decomposition process. researchgate.net Research has shown that the activation energy is dependent on the extent of conversion (α), indicating that the reaction mechanism changes as the decomposition proceeds. researchgate.netnih.gov For the three major steps in the decomposition of this compound, average activation energies have been estimated at 49.87, 106.28, and 183.35 kJ mol⁻¹. researchgate.net Such kinetic analysis is crucial for understanding the solid-state reaction pathways and for the controlled synthesis of metal oxide nanomaterials from organometallic precursors like this compound. researchgate.netresearchgate.net

Table 2: Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (approx.) | Key Observations | Reference |

|---|---|---|---|

| Onset of Decomposition | ~380 K | Initial mass loss begins. | nih.gov |

| Main Decomposition | 380 K - 678 K | Multi-step process leading to significant mass loss. | researchgate.netnih.gov |

| Final Product | > 678 K | Formation of stable hematite (α-Fe₂O₃) residue. | researchgate.net |

Surface Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS, Scanning Electron Microscopy - SEM, Atomic Force Microscopy - AFM)

When this compound derivatives are immobilized on surfaces or incorporated into thin films and polymers, surface-sensitive techniques are essential for their characterization.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical oxidation states at a material's surface. researchgate.net For surfaces modified with this compound derivatives, XPS can confirm the presence of the ferrocene moiety by detecting the characteristic Fe 2p peaks. dtic.milrsc.orgnih.gov The binding energies of the Fe 2p3/2 and 2p1/2 transitions can distinguish between the Fe(II) state in ferrocene and the Fe(III) state in the oxidized ferrocenium form. nih.gov This is particularly useful for studying the outcomes of electrochemical or chemical oxidation processes on surfaces. dtic.mil XPS spectra also provide information on the carbon and oxygen environments, confirming the integrity of the aldehyde group or its derivatives. researchgate.net

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of materials. When this compound is used to create modified electrodes, polymers, or nanocomposites, SEM reveals details about the surface structure, such as film uniformity, porosity, and the distribution of nanoparticles. researchgate.netrsc.org For instance, in polymers containing pendant ferrocene units, SEM can show how the morphology of cast films changes after redox cycling. rsc.org

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of surfaces at the nanoscale. mccrone.com It is uniquely suited for characterizing thin films and monolayers of ferrocene-containing polymers. rsc.org AFM can measure key parameters like surface roughness and film thickness. mccrone.com Furthermore, its capabilities can extend beyond topography; for example, in studies of redox-responsive polyferrocenylsilane layers, AFM has been used to measure changes in surface adhesion and friction upon electrochemical oxidation of the ferrocene units. rsc.org This demonstrates how the switch between the neutral, hydrophobic ferrocene state and the charged, hydrophilic ferrocenium state directly impacts nanoscale surface properties. rsc.org

Advanced Applications in Materials Science and Engineering

Integration into Conductive Polymers and Nanocomposites

The incorporation of ferrocene (B1249389) moieties, often derived from precursors like ferrocenecarboxaldehyde, into polymer backbones or as part of nanocomposites, imparts valuable redox properties, enhancing their electrical conductivity and functionality. tsijournals.com These materials are gaining attention for applications such as electromagnetic interference (EMI) shielding, where the conductive and redox characteristics of the ferrocene group are beneficial. tsijournals.com

In another approach, graphene oxide (GO) has been functionalized with ferrocene-containing polymers to create multifunctional nanocomposites. For instance, a polymer like poly(ferrocenylmethyl methacrylate (B99206) disulfide) (PFcMAss) can be grafted onto the GO surface. This is followed by the in situ formation of gold nanoparticles (AuNPs), which are stabilized by the disulfide groups in the polymer chain. mdpi.com This results in a triple nanocomposite (GO-PFcMAss-AuNPs) that combines the properties of GO, the redox activity of ferrocene, and the unique characteristics of AuNPs, demonstrating excellent colloidal stability. mdpi.com The versatility of the formyl group in this compound allows for its conversion into derivatives that can be polymerized or attached to other material surfaces. wikipedia.org

Design and Fabrication of Electroactive Materials and Electronic Devices

This compound is inherently electroactive, a property that makes it a fundamental building block for a variety of electroactive materials and electronic devices. wikipedia.org Its derivatives are utilized in applications ranging from sensors and molecular switches to components in microelectronic devices. researchgate.netnih.gov

The predictable and reversible Fe²⁺/Fe³⁺ redox couple of the ferrocene unit is central to its function in these applications. researchgate.net Materials incorporating this moiety can be designed to respond to electrical stimuli, making them suitable for use in electrochemical sensors and other electronic systems. researchgate.netmdpi.com

One area of research involves the incorporation of ferrocene derivatives into metal-organic frameworks (MOFs). For example, a ferrocene derivative has been installed on and within the MOF UiO-66. northwestern.edu Thin films of this modified MOF exhibit the characteristic redox peak of the Fc/Fc⁺ couple. However, studies using chronoamperometry indicated that only a fraction of the installed ferrocene molecules, specifically those at or near the external surfaces of the MOF crystallites, were electrochemically active. northwestern.edu This finding is significant for the design of MOF-based systems for applications like electrocatalysis or solar energy conversion, where efficient charge transport through the framework is crucial. northwestern.edu

The synthesis of Schiff bases from this compound and various aromatic amines is another route to creating electroactive materials with potential use in photo-electronic optical switches. researchgate.net

Development of Smart Materials and Stimuli-Responsive Systems

Smart materials are designed to undergo reversible changes in their physical or chemical properties in response to external stimuli, such as light, heat, pH, or electrical potential. nih.govnih.gov The unique redox-switching capability of the ferrocene group makes it an excellent component for creating such materials. This compound serves as a key starting material for synthesizing these advanced, functional systems.

Researchers have designed and prepared ferrocene-peptide compounds that can act as low-molecular-weight gelators, forming organometallogels in various solvents. rsc.org These gels can exhibit multi-stimuli responsiveness. For example, a gel formed from a dipeptide (Phe-Phe) and ferrocene can undergo a reversible gel-sol phase transition triggered by a change in the redox state of the ferrocene unit. rsc.org Oxidation of the ferrocene to the ferrocenium (B1229745) ion disrupts the interactions holding the gel network together, leading to its collapse into a solution (sol). Subsequent reduction restores the ferrocene and allows the gel to reform. rsc.org

Similarly, a ferrocene-appended peptide mimetic has been shown to form a metallogel in a DMF-water mixture that is responsive to pH. rsc.org The addition of a base like triethylamine (B128534) causes the gel to transition into a solution, and the gel can be reformed upon the addition of an acid. rsc.org Such materials, which can be synthesized from this compound derivatives, are promising for applications in sensors, actuators, and wearable devices. researchgate.net

| Stimulus | Material Type | Response | Reference |

| Redox (Oxidation/Reduction) | Ferrocene-peptide organogel | Reversible gel-sol transition | rsc.org |

| pH (Base/Acid) | Ferrocene-peptide mimetic metallogel | Reversible gel-sol transition | rsc.org |

| Host-Guest Interaction (β-CD) | Ferrocene-peptide organogel | Breakdown of gel network | rsc.org |

Nonlinear Optics (NLO) Applications of Ferrocene-Based Conjugates

Nonlinear optics (NLO) is a field that studies the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with strong NLO properties are crucial for technologies like optical switching and frequency conversion. Ferrocene-based compounds, synthesized from precursors like this compound, have emerged as promising NLO materials due to the intramolecular charge transfer that can occur between the electron-rich ferrocene donor and a suitable electron acceptor group.

Thin films of this compound have been grown using matrix-assisted pulsed laser evaporation (MAPLE) and studied for their NLO properties. researchgate.net Investigations revealed that these films exhibit second-harmonic generation (SHG) capabilities that are improved compared to those of unsubstituted ferrocene, suggesting their potential in optoelectronic applications. researchgate.net

Further research has focused on creating more complex NLO chromophores. Ferrocenyl Schiff bases, synthesized from this compound and aromatic amines, have been investigated for their third-order optical nonlinearities. researchgate.net Additionally, dendrimers containing ferrocenyl groups attached to a porphyrin core have been studied, demonstrating cubic NLO behavior in solid thin films. mdpi.com The design of these materials often involves creating donor-π-acceptor (D-π-A) structures, where ferrocene acts as the donor. The efficiency of these NLO materials is often related to the HOMO-LUMO energy gap. researchgate.net

| Ferrocene Derivative | NLO Property Investigated | Application Area | Reference |

| This compound Thin Film | Second-Harmonic Generation (SHG) | Optoelectronics | researchgate.net |

| Ferrocenyl Schiff Bases | Third-Order Optical Nonlinearities | Optical Switches | researchgate.net |

| Chiral Ferrocenyl Materials | Second-Order NLO | Solid-State NLO | acs.org |

| Ferrocene/Fullerene Hybrids | Second-Order NLO (Hyperpolarizability) | Materials Science | rsc.org |

| Ferrocene-Porphyrin Dendrimers | Cubic NLO (Third-Harmonic Generation) | Optical Devices | mdpi.com |

Energy Storage and Conversion Technologies

The reversible redox behavior of the ferrocene/ferrocenium couple makes it highly suitable for applications in electrochemical energy storage systems. nih.gov this compound is a key precursor for synthesizing functionalized ferrocene molecules tailored for these technologies. researchgate.netresearchgate.net

Redox flow batteries (RFBs) are a type of electrochemical cell where chemical energy is provided by two chemical components dissolved in liquids and pumped through the system. Ferrocene and its derivatives are attractive candidates for the positive electrolyte (posolyte or catholyte) in both aqueous and non-aqueous RFBs due to their chemical stability and favorable redox potential. researchgate.netnih.gov

This compound itself has been investigated as a posolyte candidate for aqueous organic redox flow batteries (AORFBs). researchgate.net Studies of its electrochemical behavior in an acidic supporting electrolyte (1 M hydrochloric acid) confirmed its potential for such applications, based on the reversible Fe²⁺/Fe³⁺ redox pair. researchgate.net The primary challenge for many ferrocene derivatives in AORFBs is their limited water solubility, which restricts the energy density of the battery. mdpi.com Consequently, much research is focused on modifying the ferrocene structure—a process that can start with this compound—to introduce hydrophilic groups, such as sulfonic acid or zwitterionic side chains, to enhance solubility while maintaining a high redox potential. mdpi.comnih.gov

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. researchgate.netrsc.org Their performance is heavily dependent on the electrode materials. Redox-active materials like ferrocene derivatives can be incorporated into supercapacitor electrodes to enhance their specific capacitance and energy density through Faradaic reactions. researchgate.netnih.gov

A promising strategy involves creating composites of ferrocene-based materials with conductive nanostructures. In one study, iron/carbon nanofiber (CNF) composite electrodes were prepared by grafting this compound onto CNFs fabricated from polyacrylonitrile (B21495) (PAN). researchgate.net These iron-grafted CNFs exhibited a specific capacitance of 358 F g⁻¹ at a current density of 0.5 A g⁻¹, a significant increase compared to the untreated CNFs (68 F g⁻¹). This enhancement is attributed to the redox reactions enabled by the grafted iron from the ferrocene precursor. researchgate.net Other research has explored modifying magnetite (Fe₃O₄) nanoparticles with ferrocene moieties to create high-performance electrode materials for energy storage. researchgate.netresearchgate.net

| Technology | Role of Ferrocene Derivative | Key Performance Metric | Reference |

| Aqueous Organic Redox Flow Battery | Positive Electrolyte (Posolyte) | Electrochemical Potential (~0.5 V) | researchgate.net |

| Supercapacitor | Electrode Material (Composite w/ CNF) | Specific Capacitance (358 F g⁻¹) | researchgate.net |

| Supercapacitor | Electrode Material (Modified Fe₃O₄) | Specific Capacity (161 mAh g⁻¹) | researchgate.net |

Surface Functionalization and Interface Engineering

This compound is a pivotal organometallic compound in materials science, particularly for its role in surface functionalization and interface engineering. Its aldehyde functional group offers a versatile handle for covalently attaching the electroactive ferrocene moiety to a wide array of substrates, including metals, carbon materials, and nanoparticles. wikipedia.org This process fundamentally alters the surface's chemical, electronic, and electrochemical properties, enabling the development of advanced materials for sensing, catalysis, and molecular electronics. utwente.nlnih.gov

The primary strategy for surface modification using this compound involves its reaction with primary amines to form stable imine bonds (a Schiff base). wikipedia.org This reaction is widely exploited to functionalize surfaces that have been pre-treated to expose amine groups. For instance, glassy carbon electrodes can be modified with a layer of graphene oxide, which is then silanized with (3-aminopropyl)trimethoxysilane to introduce amine functionalities. Subsequent reaction with this compound covalently immobilizes the ferrocene unit onto the electrode surface. acs.orgnih.gov This tailored interface creates a redox-active platform with enhanced electron transfer capabilities. rsc.org

Detailed research has demonstrated the efficacy of these functionalization techniques. For example, platinum electrodes modified with an adsorbed layer of allylamine (B125299) can be used to preconcentrate and determine this compound from a solution by forming an imine on the electrode surface. acs.org The amount of immobilized ferrocene can be quantified electrochemically, with techniques like cyclic voltammetry (CV) revealing key characteristics of the modified surface. byu.edu The electrochemical response, including the peak potential and peak separation, provides insights into the microenvironment of the ferrocene molecules and the efficiency of electron transfer at the engineered interface. acs.orgresearchgate.net

The functionalization of surfaces with this compound-derived moieties is instrumental in fabricating electrochemical biosensors. researchgate.netnih.gov In these devices, the ferrocene unit acts as an efficient electron transfer mediator between an immobilized enzyme and the electrode surface. nanobiosensors.org For example, a ferrocene-functionalized reduced graphene oxide (rGO) electrode can be further modified with glucose oxidase for the detection of glucose. nih.govnanobiosensors.org The engineered interface facilitates the transfer of electrons generated during the enzymatic oxidation of glucose, allowing for sensitive amperometric detection.

The table below summarizes key research findings on surfaces functionalized using this compound and its direct derivatives.

| Substrate Material | Functionalization Chemistry | Key Research Finding | Application | Reference |

|---|---|---|---|---|

| Platinum Wire | Adsorption of allylamine followed by imine formation with this compound. | Achieved a detection limit of 10⁻⁷ M for this compound with a 5-minute preconcentration time. | Electrochemical Analysis | acs.org |

| Glassy Carbon Electrode (GCE) | Modification with graphene oxide, silanization with (3-aminopropyl)trimethoxysilane, and subsequent imine formation with this compound. | The modified electrode displayed distinct redox peaks for the Fc/Fc⁺ couple, indicating successful immobilization and electroactivity. | Biosensing | nih.gov |

| Reduced Graphene Oxide (rGO) | Covalent attachment of ferrocene moieties to the rGO surface. | The functionalized material showed excellent mediation of H₂O₂ and was successfully used to fabricate a glucose biosensor. | Biosensing | nih.govnanobiosensors.org |